molecular formula C6H11NNa2O11S2 B1142723 D-Glucosamine-2,3-disulfate, disodium salt CAS No. 112898-34-7

D-Glucosamine-2,3-disulfate, disodium salt

Cat. No.: B1142723
CAS No.: 112898-34-7
M. Wt: 383.26
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Description

D-Glucosamine-2,3-disulfate, disodium salt: is a chemical compound with the molecular formula C6H11NO11S2Na2 and a molecular weight of 383.26 g/mol . . This compound is a derivative of glucosamine, which is a naturally occurring amino sugar found in the exoskeletons of crustaceans, fungi, and many higher organisms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucosamine-2,3-disulfate, disodium salt typically involves the sulfation of glucosamine. The process begins with the protection of the amino group of glucosamine, followed by selective sulfation at the 2 and 3 positions. The reaction conditions often involve the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents . The final product is then neutralized with sodium hydroxide to obtain the disodium salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: D-Glucosamine-2,3-disulfate, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted glucosamine derivatives .

Scientific Research Applications

D-Glucosamine-2,3-disulfate, disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucosamine-2,3-disulfate, disodium salt involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: D-Glucosamine-2,3-disulfate, disodium salt is unique due to its specific sulfation pattern at the 2 and 3 positions, which imparts distinct chemical and biological properties compared to other glucosamine derivatives .

Properties

InChI

InChI=1S/C6H13NO11S2.Na/c8-1-2-4(9)5(18-20(14,15)16)3(6(10)17-2)7-19(11,12)13;/h2-10H,1H2,(H,11,12,13)(H,14,15,16);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHIGRAORZPDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)O)OS(=O)(=O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NNaO11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745471
Record name PUBCHEM_71308371
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112898-34-7
Record name PUBCHEM_71308371
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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